N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid
CAS No.:
Cat. No.: VC13652769
Molecular Formula: C19H27NO5
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
![N-Boc-3-[4-(piperidin-4-yloxy)phenyl]propanoic acid -](/images/structure/VC13652769.png)
Specification
Molecular Formula | C19H27NO5 |
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Molecular Weight | 349.4 g/mol |
IUPAC Name | 3-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]propanoic acid |
Standard InChI | InChI=1S/C19H27NO5/c1-19(2,3)25-18(23)20-12-10-16(11-13-20)24-15-7-4-14(5-8-15)6-9-17(21)22/h4-5,7-8,16H,6,9-13H2,1-3H3,(H,21,22) |
Standard InChI Key | UEJYYEFFCTVVEP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CCC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CCC(=O)O |
Introduction
Synthetic Methodologies
General Synthesis Strategy
The synthesis typically involves three stages:
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Piperidine Protection: Introducing the Boc group to piperidin-4-ol via reaction with di-tert-butyl dicarbonate in alkaline conditions .
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Etherification: Coupling Boc-protected piperidin-4-ol with 4-bromophenylpropanoic acid using a palladium catalyst under Ullmann or Buchwald-Hartwig conditions.
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Deprotection and Purification: Selective removal of protecting groups (if needed) and purification via recrystallization or column chromatography.
Example Protocol:
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Boc Protection:
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Ether Coupling:
Optimization Challenges
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Steric Hindrance: Bulky Boc group may slow etherification; elevated temperatures or microwave-assisted synthesis improve kinetics.
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Acid Sensitivity: Carboxylic acid requires protection (e.g., methyl ester) during coupling to prevent side reactions.
Physicochemical and Spectral Properties
Physicochemical Data
Property | Value |
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Melting Point | 128–131°C (estimated) |
Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL |
logP (Octanol-Water) | 3.2 (predicted) |
Spectral Characterization
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H NMR (400 MHz, CDCl): δ 1.44 (s, 9H, Boc), 2.65 (t, 2H, CHCOOH), 3.45–3.70 (m, 4H, piperidine), 4.50 (m, 1H, OCH), 6.85–7.25 (m, 4H, aryl).
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IR (KBr): 2970 cm (C-H stretch), 1710 cm (C=O, Boc and acid), 1240 cm (C-O ether).
Applications in Drug Discovery
Neurological Agents
The piperidine moiety mimics neurotransmitter structures, enabling blood-brain barrier penetration. Derivatives of this compound are explored as:
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Sigma-1 Receptor Modulators: For neuropathic pain and depression .
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Acetylcholinesterase Inhibitors: Potential in Alzheimer’s disease (e.g., rivastigmine analogs).
Anticancer Therapeutics
Conjugation with cytotoxic warheads (e.g., DM1 in antibody-drug conjugates) enhances tumor targeting. The carboxylic acid enables linker attachment .
Anti-inflammatory Compounds
COX-2 inhibition is hypothesized due to structural similarity to celecoxib.
Future Directions
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Prodrug Development: Esterification of the carboxylic acid to improve oral bioavailability.
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Peptide Conjugates: Exploit the acid group for peptide-based drug delivery.
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